Sphingosine 1-phosphate Biotin
Description
Contextualizing Sphingosine (B13886) 1-Phosphate Signaling in Cellular Biology
Sphingosine 1-phosphate (S1P) is a bioactive sphingolipid metabolite that plays a critical role as a signaling molecule in a vast array of physiological and pathological processes. mdpi.com Formed from the metabolism of cell membrane sphingolipids, S1P is produced by the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). 2bscientific.comnih.govnih.gov Once synthesized, S1P can act as an intracellular second messenger or be exported out of the cell to function as an extracellular ligand. echelon-inc.commdpi.com
In the extracellular environment, S1P binds with high affinity to a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅. 2bscientific.comnih.govmdpi.com The expression of these receptors varies across different cell types, leading to diverse and sometimes opposing cellular responses. jci.org The S1P-S1PR signaling axis is fundamental to regulating numerous cellular functions, including:
Cell Migration, Proliferation, and Survival: S1P signaling is a key regulator of cell movement, growth, and resistance to apoptosis. mdpi.comnih.govjci.org
Vascular System Development and Integrity: It is essential for embryonic vascular maturation, the regulation of blood flow, and the maintenance of endothelial barrier function. nih.govnih.govjci.orgnih.gov
Immune System Modulation: S1P gradients are crucial for the trafficking of immune cells, such as lymphocytes, from lymphoid organs into circulation. mdpi.comnih.gov
Nervous System Function: Within the central nervous system, S1P and its receptors are expressed by neurons, astrocytes, and oligodendrocytes, implicating the signaling complex in neurological functions and disorders. mdpi.com
The intricate balance of S1P and its metabolic precursor, ceramide, often referred to as the "sphingolipid rheostat," can determine cell fate, with S1P generally promoting pro-survival pathways while ceramide is associated with anti-proliferative and pro-apoptotic signals. mdpi.com
Table 1: Sphingosine 1-Phosphate Receptors and Associated G-Proteins
| Receptor | Coupled G-Proteins | Key Cellular Functions |
| S1P₁ | Gᵢ/ₒ | Lymphocyte trafficking, vascular development, endothelial barrier function. nih.govnih.gov |
| S1P₂ | Gᵢ/ₒ, G₁₂/₁₃, Gₒ | Inhibition of cell migration, regulation of auditory and vestibular function. nih.govbiomolther.org |
| S1P₃ | Gᵢ/ₒ, G₁₂/₁₃, Gₒ | Cardiac function, vascular tone, pulmonary fibrosis. biologists.com |
| S1P₄ | Gᵢ/ₒ, G₁₂/₁₃ | Immune cell trafficking, cytokine release. |
| S1P₅ | Gᵢ/ₒ, G₁₂/₁₃ | Natural killer (NK) cell trafficking, oligodendrocyte biology. |
Rationale for Biotinylation in Sphingosine 1-Phosphate Research
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. This technique is exceptionally valuable in S1P research due to the unique properties of the biotin-avidin (or streptavidin) interaction, which is one of the strongest non-covalent bonds known in nature. nih.govgbiosciences.com This high-affinity interaction provides several distinct advantages for researchers.
Firstly, the strength of the bond allows for the efficient purification and isolation of biotinylated molecules and their binding partners from complex biological samples like cell lysates. nih.govmdpi.com The interaction is robust and can withstand stringent washing conditions that remove non-specifically bound proteins, thereby reducing background and improving the signal-to-noise ratio in assays. nih.govgbiosciences.com
Secondly, the small size of the biotin molecule (244.31 g/mol ) is a significant benefit. gbiosciences.com It can be conjugated to S1P without substantially altering the lipid's structure or its ability to interact with its receptors and enzymes, ensuring that the biological activity of the analog closely mimics that of the native molecule. gbiosciences.com
Finally, the versatility of the biotin-streptavidin system allows for a wide range of applications. Biotinylated S1P can be immobilized on streptavidin-coated surfaces, such as microplates or beads, for use in binding assays or for affinity purification of S1P-interacting proteins. echelon-inc.comresearchgate.net This adaptability makes biotinylation a powerful tool for detecting, quantifying, and functionally characterizing the components of the S1P signaling pathway. gbiosciences.com
Overview of Sphingosine 1-Phosphate Biotin Applications in Academic Investigation
The unique characteristics of this compound have led to its use in a variety of research applications designed to dissect the S1P signaling pathway.
One key application is in the development of assays to measure the activity of sphingosine kinases. By using a biotinylated sphingosine substrate, researchers can catalyze its phosphorylation by SphK1 or SphK2 in cell extracts. nih.gov The resulting biotinylated S1P product can then be easily captured on streptavidin-coated membranes or plates, allowing for sensitive and reproducible quantification of enzyme activity. nih.gov This method has proven effective for both purified recombinant enzymes and for measuring endogenous kinase activity in crude cell lysates. nih.govcaymanchem.com
Biotinylated S1P is also integral to competitive enzyme-linked immunosorbent assays (ELISAs) designed to quantify S1P levels in biological fluids. afgsci.comantibodies.com In these assays, free S1P in a sample competes with a fixed amount of labeled S1P for binding to a limited number of anti-S1P antibody sites. antibodies.com The use of a biotinylated antibody or antigen allows for subsequent detection with a streptavidin-HRP conjugate, providing a colorimetric readout that is inversely proportional to the amount of S1P in the sample. antibodies.com
Furthermore, biotinylated S1P serves as a crucial reagent for identifying and studying protein-sphingolipid interactions. acs.org Researchers can use biotinylated S1P as "bait" in pull-down assays. By incubating the biotinylated lipid with cell lysates and then using streptavidin beads to capture the complex, scientists can isolate and subsequently identify S1P-binding proteins via techniques like mass spectrometry. mdpi.com This approach has been used to study the trafficking and signaling of S1P receptors, revealing, for example, how different S1P carriers like albumin and HDL can differentially affect the internalization and recycling of the S1P₁ receptor. nih.gov Studies have also utilized cell surface biotinylation to track the levels of S1P receptors on endothelial cells. nih.gov
Table 2: Research Applications of Biotinylated Sphingolipids
| Application | Description | Research Finding/Use | Citation |
| Kinase Activity Assay | Uses biotinylated sphingosine as a substrate for sphingosine kinases (SphK1/2). The phosphorylated product is captured on a streptavidin-coated membrane. | Enables sensitive and reproducible measurement of SphK activity in purified systems and crude cell lysates. | nih.govcaymanchem.com |
| ELISA | A competitive immunoassay where S1P in a sample competes with a labeled S1P for antibody binding. Biotin is used for detection via streptavidin-HRP. | Allows for the quantitative determination of S1P concentrations in serum, plasma, and other biological fluids. | afgsci.comantibodies.com |
| Protein Interaction Studies (Pull-down) | Biotinylated S1P is used as bait to capture S1P-binding proteins from cell lysates, which are then isolated using streptavidin beads. | Identification of novel sphingolipid-binding proteins and characterization of receptor trafficking and signaling complexes. | mdpi.comacs.orgnih.gov |
| Cellular Function Studies | Biotinylated S1P is used to trace the molecule's effects in biological systems. | Used to investigate the role of S1P in improving muscle regeneration and its carrier-dependent regulation of endothelial barrier enhancement. | echelon-inc.comechelon-inc.comnih.gov |
| Neuronal Differentiation Studies | Secondary antibodies conjugated with biotin are used in immunohistochemistry to detect neuronal markers induced by S1P. | Helped demonstrate that S1P induces neuronal differentiation and increases the expression of neural-specific markers in neuroblastoma cells. | nih.gov |
Properties
Molecular Formula |
C28H53N4O7PS |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
[2-azaniumyl-3-hydroxy-18-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]octadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C28H53N4O7PS/c29-22(20-39-40(36,37)38)24(33)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(34)18-14-13-17-25-27-23(21-41-25)31-28(35)32-27/h12,16,22-25,27,33H,1-11,13-15,17-21,29H2,(H,30,34)(H2,31,32,35)(H2,36,37,38) |
InChI Key |
JHROEHVYJZWKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O)NC(=O)N2 |
Origin of Product |
United States |
Synthesis and Advanced Structural Considerations for Research Probes
Chemical Synthesis Pathways of Biotinylated Sphingolipids
The generation of biotinylated S1P probes requires precise chemical strategies that preserve the molecule's biological activity while incorporating a reporter moiety. The synthetic pathways often involve multi-step processes, including enzymatic reactions and careful consideration of the molecule's three-dimensional structure.
A common and effective method for producing biotinylated S1P is through the enzymatic phosphorylation of a biotinylated sphingosine (B13886) precursor. Biotinylated sphingosine (Biotinyl-Sph) serves as a direct substrate for sphingosine kinases (SphK), specifically SphK1 and SphK2, which are the natural enzymes responsible for phosphorylating sphingosine to S1P. szabo-scandic.commedchemexpress.comnih.gov This biosynthetic approach is advantageous as it typically preserves the crucial stereochemistry of the parent molecule.
The process involves incubating the Biotinyl-Sph precursor with a source of sphingosine kinase, such as recombinant human SphK1 or SphK2, in the presence of ATP. sigmaaldrich.com The kinase catalyzes the transfer of the gamma-phosphate from ATP to the primary hydroxyl group of the biotinylated sphingosine, yielding biotinylated sphingosine 1-phosphate. szabo-scandic.comsigmaaldrich.com This method forms the basis of various kinase activity assays, where the production of the biotinylated product is used to quantify enzyme function. szabo-scandic.comnih.gov
Table 1: Enzymatic Synthesis of Biotinylated S1P
| Component | Function | Reference |
|---|---|---|
| Biotinylated Sphingosine | Substrate for the kinase | szabo-scandic.com |
| Sphingosine Kinase (SphK1/2) | Enzyme that catalyzes phosphorylation | sigmaaldrich.com |
| ATP | Phosphate (B84403) group donor | nih.gov |
| Resulting Product | Biotinylated Sphingosine 1-Phosphate | sigmaaldrich.com |
The biological activity of S1P analogs is highly dependent on their stereochemistry. S1P interacts with its G-protein coupled receptors (S1P₁₋₅) in a structurally specific manner, and any deviation from the natural configuration can significantly impact binding affinity and downstream signaling. The endogenous, biologically active form of sphingosine is D-erythro-sphingosine. echelon-inc.com Therefore, effective S1P-biotin probes must maintain this natural erythro stereochemistry. echelon-inc.com
Research on S1P receptor agonists and inhibitors has consistently shown that stereochemistry is essential for bioactivity. frontiersin.orgbioorg.org For instance, studies on sphingoid analog inhibitors revealed that stereoisomers of the same compound could have vastly different inhibitory effects on SphK2, with one isomer being potent while the other is largely inactive. bioorg.org Similarly, the stereochemistry of FTY720 (Fingolimod) and its phosphorylated form is critical for its interaction with S1P receptors. frontiersin.orgresearchgate.net The design of S1P-biotin analogs must, therefore, ensure the correct spatial arrangement of the hydroxyl and amine groups on the sphingoid backbone to ensure proper recognition by both sphingosine kinases (during synthesis) and S1P receptors (in functional assays). nih.govbiorxiv.org
Table 2: Impact of Stereochemistry on Sphingolipid Analog Bioactivity
| Analog/Feature | Stereochemistry | Observed Bioactivity/Interaction | Reference |
|---|---|---|---|
| Natural S1P | D-erythro | Biologically active, binds S1P₁₋₅ receptors | echelon-inc.com |
| S1P-Biotin Probe | D-erythro (natural) | Designed to mimic natural S1P for receptor binding studies | echelon-inc.com |
| FTY720 (Fingolimod) | (S)- and (R)-phosphates | Enantiomers show different energetic preferences for binding to S1P₁ | frontiersin.org |
| Tetralin S1P Agonists | (-)-(R)- and (S)-isomers | Probed to identify potent S1P₁ agonists with good SphK2 substrate activity | nih.gov |
| Inhibitor SG14 | Specific stereoisomer | Specifically inhibits hSphK2 | bioorg.org |
| Inhibitor SG15 | Stereoisomer of SG14 | Lacks most of the inhibitory activity, highlighting stereochemical importance | bioorg.org |
For highly sensitive detection and quantification, S1P-biotin analogs can be radiolabeled. The most direct method for radiosynthesis mirrors the enzymatic phosphorylation pathway, but utilizes radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP. nih.gov In this assay, sphingosine kinase transfers the terminal, radiolabeled phosphate from ATP to the biotinylated sphingosine substrate.
The resulting product, [³²P]S1P-Biotin or [³³P]S1P-Biotin, can be easily separated and quantified. One established method involves capturing the biotinylated product on streptavidin-coated membranes or beads. nih.goviaanalysis.com This approach avoids complex extraction and chromatography steps, allowing for high-throughput screening of kinase inhibitors. nih.gov While this specific method is well-documented for kinase assays, other strategies for radiolabeling lipid-based nanostructures, such as using chelator-mediated incorporation of radionuclides like ⁶⁷Ga and ⁶⁸Ga, have also been developed for imaging applications, indicating a breadth of potential strategies for creating radiolabeled lipid probes. dovepress.com
Design Principles for Sphingosine 1-Phosphate Biotin (B1667282) Analogs
The design of effective S1P-biotin probes is a balancing act between incorporating a detectable tag and maintaining the structural integrity required for biological recognition. Key principles include the strategic placement of the biotin tag and the development of multifunctional probes for more complex biological questions.
The position of the biotin moiety on the sphingolipid backbone is a critical design parameter. Because the biotin group is bulky, its placement can sterically hinder the interaction between the S1P analog and its target receptor. The crucial recognition elements of S1P are the polar headgroup, containing the phosphate and the amino alcohol, which interact with key residues in the binding pocket of S1P receptors. biorxiv.org
To minimize interference, S1P-biotin is typically synthesized with the biotin molecule attached to the terminus of the hydrophobic alkyl chain. sigmaaldrich.comechelon-inc.com This places the large biotin tag far from the receptor-binding headgroup, allowing the critical polar interactions to occur unimpeded. This design preserves the probe's ability to bind to S1P receptors and participate in signaling events, as demonstrated by its use in experiments showing S1P-induced trafficking of N-cadherin to the cell surface. nih.gov Attaching the biotin closer to the sphingoid backbone would likely disrupt the precise fit within the receptor's binding pocket, reducing or eliminating its biological activity.
To overcome the limitations of simple bifunctional probes (e.g., lipid + tag) and to investigate complex cellular dynamics, "trifunctional" sphingolipid probes have been developed. nih.govpnas.org These advanced tools are engineered with three distinct chemical moieties on a single lipid molecule, allowing for multiple experimental applications. springernature.comacs.org The design typically includes:
A Click-Chemistry Handle: Often a terminal alkyne or azide, allowing for the covalent attachment of various tags, such as biotin (for affinity purification) or a fluorophore (for imaging), via a highly efficient click reaction. acs.orgbiorxiv.org
A Photo-crosslinking Group: Commonly a diazirine, which upon UV light exposure, becomes highly reactive and forms a covalent bond with nearby molecules, enabling the capture of transient lipid-protein interactions. nih.govacs.org
A Photocleavable (Caged) Group: This group renders the lipid biologically inactive until it is removed by a flash of light at a specific wavelength (uncaging). nih.govpnas.org This provides precise temporal and spatial control over the release of the active lipid, allowing researchers to study acute signaling events. nih.govnih.gov
These trifunctional probes enable a "release and catch" approach. A caged, clickable, and cross-linkable sphingosine derivative can be introduced to living cells, released at a specific time, allowed to metabolize or interact with proteins, and then covalently cross-linked to its binding partners, which are subsequently isolated for identification using the click-handle. acs.orgbiologists.com This methodology has been used to map the protein interactomes of sphingosine and dissect its metabolic pathways and subcellular localization with unprecedented detail. nih.govacs.orgnih.gov
Table 3: Components and Functions of a Trifunctional Sphingolipid Probe
| Functional Component | Example Moiety | Purpose | Reference |
|---|---|---|---|
| Lipid Backbone | Sphingosine | The core biological molecule of interest | nih.gov |
| Click-Chemistry Handle | Terminal Alkyne | Allows for attachment of biotin or fluorophores for purification/visualization | acs.orgbiorxiv.org |
| Photo-crosslinker | Diazirine | Covalently captures interacting proteins upon UV exposure | nih.govacs.org |
| Photocage | Coumarin or Nitrobenzyl | Keeps the probe inactive until released by light, providing temporal control | nih.govnih.gov |
Methodological Advancements Utilizing Sphingosine 1 Phosphate Biotin in Research
Quantitative Assessment of Endogenous Sphingosine (B13886) 1-Phosphate Levels
Accurate measurement of endogenous S1P is critical for elucidating its function as a signaling molecule. Biotinylated reagents are central to the enzyme-linked immunosorbent assay (ELISA) techniques designed for this purpose.
Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies
ELISA has emerged as a widely used method for the quantification of S1P in biological samples due to its sensitivity and adaptability to a high-throughput format. echelon-inc.com
The quantification of Sphingosine 1-phosphate (S1P) is frequently accomplished using a competitive inhibition enzyme immunoassay technique. mybiosource.com The core principle of this assay involves competition between the S1P present in a biological sample and a fixed amount of labeled S1P for a limited number of binding sites on an anti-S1P antibody. echelon-inc.comantibodies.com
The process typically unfolds as follows:
A 96-well microtiter plate is pre-coated with S1P antigen. antibodies.comafgsci.com
Standards or unknown samples containing S1P are added to the wells.
A biotin-conjugated anti-S1P antibody is then added to the wells. antibodies.comafgsci.com During incubation, the S1P from the sample and the S1P coated on the plate compete to bind to the biotinylated antibody. echelon-inc.comantibodies.com
Consequently, a higher concentration of S1P in the sample results in less biotinylated antibody binding to the plate, and vice versa. antibodies.com
After washing away unbound reagents, an enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is added. echelon-inc.comantibodies.com This conjugate binds specifically to the biotin (B1667282) attached to the anti-S1P antibody that has been captured on the plate.
Following another wash step, a substrate solution (like TMB) is introduced. echelon-inc.comantibodies.com The HRP enzyme catalyzes a colorimetric reaction.
The reaction is terminated with a stop solution, and the optical density is measured, usually at 450 nm. echelon-inc.comafgsci.com The intensity of the resulting color is inversely proportional to the concentration of S1P in the original sample. mybiosource.comantibodies.com The sample's S1P concentration is then determined by comparing its absorbance to a standard curve generated from known S1P concentrations. echelon-inc.com
A significant advantage of S1P ELISA kits is their versatility and compatibility with a wide array of biological samples. This allows for the investigation of S1P levels in various physiological and pathological contexts. Commonly analyzed sample types include:
Serum echelon-inc.commybiosource.comantibodies.comabbexa.com
Plasma echelon-inc.commybiosource.comantibodies.comabbexa.com
Tissue homogenates echelon-inc.commybiosource.comantibodies.comabbexa.com
Cell lysates echelon-inc.commybiosource.comabbexa.com
Cell culture supernatants mybiosource.comabbexa.com
Other biological fluids mybiosource.comantibodies.comabbexa.com
Furthermore, many of these assays are not species-specific and have been validated for use with samples from humans, mice, and various other animals. echelon-inc.com
Achieving high sensitivity and reproducibility is paramount for the reliable quantification of S1P. Assay optimization involves controlling several critical parameters. The sensitivity and detection range can vary between different commercial kits, highlighting the importance of selecting an assay appropriate for the expected S1P concentrations in the samples.
Table 1: Example of S1P ELISA Kit Performance Characteristics
| Parameter | Kit Example 1 | Kit Example 2 | Kit Example 3 |
|---|---|---|---|
| Detection Range | 12.35 - 1000 ng/ml mybiosource.comabbexa.com | 3.125 - 200 ng/ml antibodies.com | 15.63 - 1000 ng/ml afgsci.com |
| Sensitivity | < 4.73 ng/ml abbexa.com | 1.875 ng/ml antibodies.com | 4.62 ng/ml afgsci.com |
Reproducibility is assessed through intra-assay and inter-assay precision.
Strict adherence to the assay protocol, including precise control of incubation times and temperatures, thorough washing steps to remove unbound reagents, and careful preparation of the standard curve, is essential for minimizing variability and ensuring both sensitivity and reproducibility. mybiosource.comabbexa.com
Enzymatic Activity Profiling of Sphingolipid Metabolism
Beyond quantifying endogenous levels, biotinylated sphingolipid analogs are valuable tools for measuring the activity of enzymes involved in S1P metabolism.
Sphingosine Kinase (SphK) Activity Assays
Sphingosine kinases (SphK1 and SphK2) are the enzymes responsible for phosphorylating sphingosine to produce S1P. nih.govechelon-inc.comwikipedia.org Assays utilizing biotinylated substrates provide a non-radioactive and efficient method for measuring SphK activity.
One such method uses biotinylated sphingosine (biotinyl-Sph) as a substrate for the kinase. nih.gov In this assay, SphK enzymatically transfers a phosphate (B84403) group from ATP to biotinyl-Sph, generating biotinylated sphingosine 1-phosphate. The biotinylated product can then be easily captured and quantified. For instance, the phosphorylated product can be captured using streptavidin-coated membranes or plates. nih.gov This approach effectively separates the product from the unreacted substrate and other reaction components, allowing for sensitive detection. nih.gov Studies have demonstrated that both human SphK1 and SphK2 can efficiently phosphorylate biotinyl-Sph, with Michaelis constants (Km) similar to those for the natural substrate, sphingosine. nih.gov This method is sensitive enough to detect enzyme activity in the low-femtomole range and can be used to measure endogenous SphK activity in crude cell extracts. nih.gov The assay's format is also adaptable for high-throughput screening of potential SphK inhibitors. nih.gov
Sphingosine 1-Phosphate Lyase (S1PL) Activity Assays
Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, breaking it down into phosphoethanolamine and a fatty aldehyde. thermofisher.com This enzymatic step is a critical control point in sphingolipid metabolism.
To facilitate the discovery of S1PL modulators, robust high-throughput screening assays have been developed. One such method is a scintillation proximity assay (SPA) that utilizes a biotinylated and radiolabeled S1P substrate, specifically biotinylated aminosphingosine-1-[³³P]phosphate. nih.gov In this assay, recombinant human S1PL catalyzes the cleavage of the substrate. The proximity of the radiolabeled product to a scintillant-impregnated bead generates a signal that can be readily detected. This SPA format is highly amenable to HTS in 384-well microplates and has been successfully used to screen large compound libraries and identify novel S1PL inhibitors. nih.gov
Table 2: Comparison of S1PL Assay Methodologies
| Assay Type | Substrate | Detection Method | Throughput | Key Advantage |
| Traditional Radiometric | Radiolabeled S1P | Lipid Extraction & Scintillation Counting | Low | Direct measurement |
| Scintillation Proximity Assay (SPA) | Biotinylated Radiolabeled S1P | Scintillation Proximity | High | No extraction required, HTS compatible |
This table compares traditional radiometric assays for S1PL with the more recent Scintillation Proximity Assay, highlighting the advantages of the SPA for high-throughput screening.
Molecular Interaction and Target Identification Analysis
Identifying the proteins that interact with S1P is crucial for understanding its diverse signaling functions. Biotinylated S1P serves as a valuable tool in these investigations.
Affinity purification is a powerful technique for isolating binding partners from complex protein mixtures. By attaching biotinylated S1P to a solid support, such as streptavidin-conjugated beads, a specific affinity matrix can be created. This matrix can then be incubated with cell lysates or tissue extracts to capture proteins that bind to S1P. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach has been successfully applied to identify proteins that interact with other biotinylated lipids and is a promising strategy for discovering novel S1P-binding proteins and downstream effectors. researchgate.net
Proximity Biotinylation for Interactome Mapping of Lipid Receptors
While affinity purification is excellent for identifying direct binders, proximity biotinylation offers a way to map the broader protein neighborhood of a specific molecule of interest within a living cell. nih.govnih.gov This technique has been adapted to study the interactome of lipid receptors like the S1P receptors.
Proximity labeling techniques, such as BioID, TurboID, and miniTurbo, utilize an engineered biotin ligase that is fused to a protein of interest. nih.govresearchgate.netcreative-biolabs.com When provided with biotin, the ligase promiscuously biotinylates proteins in its immediate vicinity (typically within a 10 nm radius). creative-biolabs.com This strategy has been applied to the study of lipid GPCRs, including the S1P₁ receptor. nih.govresearchgate.net In these experiments, the biotin ligase (e.g., TurboID or the smaller miniTurbo) is genetically fused to the S1P receptor. nih.govresearchgate.netahajournals.org
The resulting fusion protein is expressed in cells, and upon the addition of biotin, the ligase begins to biotinylate nearby proteins. mtoz-biolabs.comiaanalysis.com The advantage of TurboID and miniTurbo over the original BioID is their significantly faster kinetics, allowing for the capture of more transient and dynamic interactions with shorter labeling times. creative-biolabs.comahajournals.org This is particularly important when studying the rapidly changing signaling environments around GPCRs. nih.govresearchgate.net
| Feature | BioID | TurboID | miniTurbo |
| Labeling Time | 18-24 hours | ~10 minutes | ~10 minutes |
| Efficiency | Lower | Higher | High |
| Size | Larger | Larger | Smaller |
| Background Labeling | Lower | Higher | Lower than TurboID |
Following the in-cell biotinylation step, the cells are lysed, and the biotinylated proteins are enriched using streptavidin-coated beads. springernature.combiorxiv.org These captured proteins are then subjected to shotgun proteomics. wikipedia.orgnih.gov In this process, the proteins are digested into smaller peptides, which are then separated by liquid chromatography and identified by tandem mass spectrometry. wikipedia.orgnih.gov
This powerful combination of proximity labeling and mass spectrometry allows for the identification of a comprehensive list of proteins that are in close proximity to the S1P receptor in its native cellular environment. nih.govresearchgate.net This "interactome" can include not only directly interacting proteins but also other nearby signaling molecules, scaffolding proteins, and components of the cellular machinery that are recruited to the receptor upon activation. The data generated from these experiments provide a snapshot of the molecular neighborhood of the receptor, offering valuable insights into its function and regulation. nih.govnih.gov
Cellular Localization and Imaging Techniques
Visualizing the subcellular location of lipids and their associated proteins is crucial for understanding their biological roles. Biotinylated probes, in conjunction with fluorescently labeled streptavidin, provide a versatile platform for imaging applications.
S1P-Biotin can be used as a probe to visualize the localization of S1P-binding sites within cells. In this technique, cells are incubated with S1P-Biotin, which binds to its target proteins. After fixation and permeabilization of the cells, the bound S1P-Biotin is detected by incubating the cells with fluorescently labeled streptavidin. The fluorescent signal can then be visualized using a fluorescence microscope, revealing the subcellular distribution of the S1P-binding proteins.
This method can be used to observe the localization of S1P receptors on the plasma membrane and to track their internalization upon stimulation. nih.gov While direct imaging of S1P itself is challenging due to its small size and rapid metabolism, the use of S1P-Biotin provides a reliable method to infer its sites of action. Furthermore, the development of photoswitchable S1P analogs offers another sophisticated approach to optically control and visualize S1P signaling with high spatiotemporal resolution. youtube.com The use of chemically modified sphingosine precursors, which can be metabolically incorporated into complex sphingolipids and then visualized via "click chemistry" with a fluorescent reporter, also provides a powerful complementary method for tracking sphingolipid trafficking and localization within cells. nih.gov
Assessment of S1P Analog Internalization and Subcellular Distribution
The dynamic process of receptor internalization and the subsequent subcellular trafficking of signaling molecules are critical for modulating the duration and intensity of cellular responses. Sphingosine 1-phosphate (S1P) signaling is tightly regulated by the internalization of its G protein-coupled receptors (S1PRs). nih.govqiagen.com Methodological tools that allow for the precise tracking of S1P analogs are therefore invaluable for dissecting these complex pathways. Sphingosine 1-phosphate Biotin (S1P-Biotin) is an S1P analog designed for such applications, featuring a biotin molecule covalently attached to the terminus of the lipid's alkyl chain.
The utility of S1P-Biotin as a research tool is predicated on the high-affinity, specific interaction between biotin and streptavidin. This powerful molecular recognition pairing allows researchers to "tag" and trace the S1P analog after it is introduced to cells. By using streptavidin conjugated to a variety of reporter molecules, the internalization and subcellular fate of S1P-Biotin can be assessed through several methodologies:
Fluorescence Microscopy: Streptavidin conjugated to fluorophores (e.g., FITC, Cy3, Cy5) can be used to visualize the location of S1P-Biotin in cells via confocal microscopy. This allows for real-time or fixed-cell imaging to track the movement of the analog from the plasma membrane to intracellular compartments.
Biochemical Pulldown Assays: Streptavidin-coated beads (e.g., agarose or magnetic beads) can be used to capture S1P-Biotin and any interacting proteins from cell lysates. This enables the isolation and identification of S1P-binding proteins and receptor complexes from specific subcellular fractions.
Research has established that ligand-induced internalization of S1P receptors, particularly S1P1, is a primary mechanism of signal attenuation. nih.govelifesciences.org This process is known to occur rapidly upon ligand binding and proceeds through a canonical clathrin-mediated endocytic pathway. nih.gov Following stimulation with S1P or its analogs, S1P1 receptors are observed to move from the plasma membrane into intracellular punctate structures corresponding to endosomes. nih.govnih.gov The internalized receptors may then be targeted for degradation or recycled back to the cell surface.
S1P-Biotin is designed to exploit this pathway. When S1P-Biotin binds to its receptor on the cell surface, the entire ligand-receptor complex is internalized. By tracking the biotin tag, researchers can elucidate the kinetics of this uptake and the subsequent distribution of the S1P analog within various subcellular compartments, such as early endosomes, late endosomes, and lysosomes. Furthermore, studies have shown that S1P receptors are not only present on the cell surface but are also found in the cytoplasm and the nucleus, suggesting complex intracellular roles for S1P signaling. mdpi.com Tools like S1P-Biotin are instrumental in exploring how extracellular S1P analogs might reach these intracellular sites and influence cellular processes.
Transcriptomic and Gene Expression Profiling
Sphingosine 1-phosphate is a potent signaling molecule that elicits a wide range of cellular responses, many of which are dependent on long-term changes in gene expression. mdpi.com Understanding the transcriptional programs regulated by S1P is crucial for elucidating its role in physiological and pathological processes. Transcriptomic techniques such as microarray analysis and RNA sequencing (RNA-Seq) are powerful methods used to obtain a global profile of gene expression changes in response to S1P stimulation.
A cornerstone of microarray technology is the use of labeled nucleic acids to probe for complementary sequences on the array. Biotin-labeling is a robust and widely adopted method for preparing the target RNA for hybridization. researchgate.net The general workflow for a typical microarray experiment to study S1P-modulated gene expression involves several key steps:
Cell Stimulation: A cellular model of interest (e.g., endothelial cells, immune cells) is treated with S1P or a relevant analog. A control group of cells remains untreated.
RNA Isolation: Total RNA is extracted from both the S1P-treated and control cell populations. The quality and integrity of the RNA are critical for reliable results.
Target Preparation and Biotin Labeling: The isolated RNA is reverse transcribed into complementary DNA (cDNA). This cDNA then serves as a template for an in vitro transcription reaction to synthesize complementary RNA (cRNA). During this step, biotin-conjugated ribonucleotides are incorporated into the newly synthesized cRNA strands, resulting in a pool of biotin-labeled target molecules. researchgate.net
Hybridization: The biotin-labeled cRNA is fragmented and then hybridized to a microarray chip. The microarray contains thousands of known DNA sequences (probes) immobilized at specific locations. The labeled cRNA will bind (hybridize) to its complementary probes on the array.
Detection: After washing away any unbound cRNA, the array is incubated with a streptavidin-fluorophore conjugate. The streptavidin binds to the biotin tags on the hybridized cRNA, and the attached fluorophore emits a signal when excited by a laser.
Data Analysis: The intensity of the fluorescent signal at each probe location is measured, which corresponds to the abundance of that specific transcript in the original sample. By comparing the signal intensities between the S1P-treated and control groups, researchers can identify genes that are significantly upregulated or downregulated by S1P signaling.
This biotin-based methodology provides high sensitivity and specificity for detecting transcript levels. While RNA-Seq has emerged as a powerful alternative that does not require hybridization, many RNA-Seq library preparation kits also utilize biotin-streptavidin interactions for selection or purification steps.
Research utilizing these transcriptomic approaches has revealed that S1P signaling regulates a host of genes involved in critical cellular processes such as inflammation, angiogenesis, and cell proliferation. For example, studies in human umbilical vein endothelial cells (HUVECs) have identified several pro-angiogenic and pro-inflammatory factors that are transcriptionally upregulated following S1P stimulation.
| Protein (Gene) | Function | Regulation by S1P |
|---|---|---|
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine, angiogenesis | Upregulated |
| Interleukin-8 (IL-8) | Pro-inflammatory chemokine, angiogenesis | Upregulated |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Chemokine, recruits monocytes | Upregulated |
Table 1. Examples of Proteins Upregulated by Sphingosine 1-Phosphate in Human Endothelial Cells. Data illustrates research findings where S1P treatment leads to an increased expression of key pro-inflammatory and pro-angiogenic factors.
Research Insights into Sphingosine 1 Phosphate Biology Facilitated by Biotinylated Probes
Receptor-Mediated Signaling Mechanisms of Sphingosine (B13886) 1-Phosphate Receptors (S1PRs)
Sphingosine 1-phosphate exerts its diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated S1PR1 through S1PR5. nih.govbjbms.orgnih.gov The activation of these receptors initiates a cascade of intracellular signaling events that are crucial for a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking. bjbms.orgdntb.gov.ua Biotinylated S1P analogs are instrumental in dissecting these complex signaling pathways by enabling researchers to track receptor-ligand interactions and their subsequent cellular consequences.
The binding of S1P to its receptors triggers conformational changes that facilitate the coupling and activation of heterotrimeric G-proteins, leading to the modulation of various downstream effector molecules. mdpi.comnih.gov Each S1P receptor subtype exhibits a distinct pattern of G-protein coupling, which accounts for the diverse and sometimes opposing cellular responses mediated by S1P. nih.gov
S1PR1 couples exclusively to the Gi family of G-proteins. nih.gov This interaction can be investigated using biotinylated S1P to affinity-purify receptor-G-protein complexes. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the Gβγ subunits can activate other signaling pathways. nih.gov
One of the key downstream pathways modulated by S1PR1 activation is the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov Activation of this pathway is crucial for promoting cell survival and proliferation. nih.gov Studies have shown that S1P-mediated activation of S1PR1 leads to the phosphorylation and activation of Akt. nih.gov
Furthermore, S1PR1 signaling also results in the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). researchgate.net The activation of ERK is often associated with cell proliferation and differentiation, while JNK activation is linked to inflammatory responses and apoptosis. nih.govresearchgate.net Research indicates that S1P signaling via S1PR1 can limit JNK activation, thereby preventing apoptosis. nih.gov
| Component | Function | Modulation by S1PR1 |
|---|---|---|
| Gi protein | Inhibits adenylyl cyclase, modulates ion channels | Directly activated by S1PR1 |
| Akt | Promotes cell survival and proliferation | Activated |
| ERK | Regulates cell proliferation and differentiation | Activated |
| JNK | Involved in inflammation and apoptosis | Modulated (often limited) |
S1PR2 is known to couple to multiple G-proteins, including Gi, Gq, and G12/13. nih.gov This promiscuous coupling allows S1PR2 to regulate a wide array of cellular functions. One of the important pathways influenced by S1PR2 is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net Interestingly, the effect of S1PR2 on PI3K activity can be context-dependent, with some studies suggesting an inhibitory role in certain cell types, thereby opposing the pro-survival signals often mediated by S1PR1. nih.gov Biotinylated S1P can be a useful tool to isolate S1PR2-containing signaling complexes to better understand these differential effects. In human umbilical vein endothelial cells (HUVECs), S1P/S1PR2 signaling has been shown to be involved in inflammatory responses through the PI3K/Akt pathway. nih.gov
Similar to S1PR2, S1PR3 also couples to Gi, Gq, and G12/13 proteins. nih.govnih.gov The coupling to Gq is a prominent feature of S1PR3 signaling, leading to the activation of phospholipase C (PLC). kyoto-u.ac.jpnih.govembopress.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. nih.govembopress.orgnih.gov This calcium signaling is a critical event in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. nih.gov Furthermore, S1PR3 activation has been linked to the modulation of ion channels, such as the KCNQ2/3 potassium channels, which can influence neuronal excitability. The use of biotinylated S1P in binding and functional assays helps to delineate the specific contributions of S1PR3 to these signaling events. youtube.com
S1PR4 and S1PR5 have more restricted expression patterns compared to S1PR1-3. S1PR4 is primarily found in hematopoietic tissues and lungs, playing a role in lymphocyte signaling and dendritic cell maturation. nih.govbiorxiv.org It couples to Gi and possibly G12/13 proteins. nih.gov
S1PR5 is predominantly expressed in the nervous system, particularly in oligodendrocytes, and in natural killer (NK) cells. mdpi.combiorxiv.orggenecards.orgproteinatlas.org It is known to couple to Gi and G12/13. nih.gov Studies on tissue-resident lymphocytes have revealed that S1PR5, along with S1PR1, is downregulated during the differentiation of these cells. kyoto-u.ac.jprupress.org The specific signaling pathways downstream of S1PR4 and S1PR5 are less well-characterized than those of the other subtypes, and biotinylated S1P probes represent a key technology to facilitate the immunoprecipitation of these receptors and the identification of their interacting signaling partners. biorxiv.org
| Receptor | Primary G-Protein Coupling | Key Downstream Effectors |
|---|---|---|
| S1PR1 | Gi | PI3K, Akt, ERK, JNK |
| S1PR2 | Gi, Gq, G12/13 | PI3K, Rho |
| S1PR3 | Gi, Gq, G12/13 | PLC, Ca2+, Rho |
| S1PR4 | Gi, G12/13 | - |
| S1PR5 | Gi, G12/13 | - |
The cellular response to S1P is tightly regulated by the dynamic processes of receptor trafficking, including internalization and desensitization. nih.gov Upon agonist binding, S1P receptors are phosphorylated, which promotes the binding of β-arrestins. nih.govnih.gov This interaction sterically hinders further G-protein coupling, leading to desensitization of the receptor. nih.gov
Furthermore, β-arrestin recruitment initiates the internalization of the receptor from the cell surface into endosomes. nih.govmdpi.com This process of endocytosis is often mediated by clathrin-coated pits. nih.gov The fate of the internalized receptor can vary; it can be recycled back to the plasma membrane, leading to resensitization, or it can be targeted for degradation in lysosomes, resulting in long-term downregulation of the receptor. nih.gov
Biotinylated S1P probes are particularly useful for studying these trafficking events. For instance, after stimulating cells with S1P-biotin, the biotin (B1667282) tag can be used to track the receptor-ligand complex through the endocytic pathway using streptavidin-conjugated fluorescent probes or through biochemical fractionation and immunoblotting. uni-goettingen.de Such studies have provided valuable insights into the kinetics and molecular machinery governing the internalization and subsequent trafficking of S1P receptors. nih.gov For example, a hallmark of S1P1 receptor modulators is their ability to induce effective receptor internalization and desensitization. nih.gov Assays have been developed to screen for S1P1 agonists by monitoring the internalization of a membrane-localized S1P1-EGFP fusion protein. thermofisher.com
Elucidation of G-Protein Coupled Receptor (S1PR1-5) Activation and Downstream Signaling Cascades
Regulation of Sphingolipid Metabolism and Homeostasis
The intracellular concentration of S1P is meticulously regulated by the coordinated action of several key enzymes. This enzymatic network controls the synthesis, dephosphorylation, and ultimate degradation of S1P, thereby managing its availability for both intracellular signaling and extracellular receptor activation.
The synthesis of S1P from sphingosine is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. wikipedia.org While both enzymes perform the same catalytic function, they exhibit distinct subcellular localizations, regulatory mechanisms, and physiological roles, leading to the generation of functionally separate pools of S1P. frontiersin.orgnih.govacs.org
SphK1 is predominantly a cytosolic enzyme that translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines. nih.govwikipedia.org The S1P produced by SphK1 is often associated with pro-survival and pro-proliferative signaling. nih.gov This pool of S1P can be exported out of the cell to act on S1P receptors in an autocrine or paracrine fashion, a process known as "inside-out" signaling. nih.gov
In contrast, SphK2 has a more complex localization pattern, being found in the nucleus, endoplasmic reticulum, and mitochondria. mdpi.comfrontiersin.orgnih.gov Unlike SphK1, SphK2 contains a nuclear localization signal. nih.gov The S1P generated by SphK2 in these specific compartments is thought to have distinct intracellular functions, including the regulation of transcription and mitochondrial integrity. mdpi.comfrontiersin.org Some studies suggest that the S1P pool generated by SphK2 can have pro-apoptotic effects, opposing the action of SphK1. acs.org The existence of these two isoforms allows for precise spatial and temporal control over S1P production, enabling it to perform diverse and even opposing functions within the same cell.
| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) |
|---|---|---|
| Primary Localization | Cytosol, translocates to plasma membrane upon activation wikipedia.org | Nucleus, endoplasmic reticulum, mitochondria frontiersin.orgnih.gov |
| Size | ~42.5 kDa (384 amino acids) nih.gov | ~65.2 kDa (618 amino acids) nih.gov |
| Primary Function of S1P Pool | Pro-survival, pro-proliferative, inside-out signaling nih.govnih.gov | Regulation of gene expression, apoptosis, mitochondrial function mdpi.comfrontiersin.org |
| Effect of Ablation on Circulating S1P | Levels are reduced to about half of normal acs.org | Levels are increased up to three times normal acs.org |
The dephosphorylation of S1P back to sphingosine is a reversible process catalyzed by two specific S1P phosphatases, SGPP1 and SGPP2. nih.gov Both enzymes are localized to the endoplasmic reticulum and play a crucial role in attenuating S1P signaling and recycling sphingosine for the synthesis of complex sphingolipids, including ceramide. mdpi.comuniprot.orgnih.gov By converting S1P to sphingosine, these phosphatases shift the sphingolipid rheostat towards a state that can favor ceramide production and potentially apoptosis. uniprot.org
Despite their shared localization and catalytic activity, studies involving knockout mice have revealed that SGPP1 and SGPP2 have distinct, non-redundant physiological functions. nih.gov SGPP1 is ubiquitously expressed, and its deletion has been shown to enhance the expression of pro-inflammatory cytokines in models of colitis. nih.gov Conversely, SGPP2 expression is more restricted, with high levels found in the gastrointestinal tract. nih.gov Deletion of SGPP2 was found to protect against colitis by suppressing epithelial cell apoptosis and improving mucosal barrier integrity. nih.gov These findings indicate that the two isoforms regulate S1P levels in different cellular contexts or tissues, leading to distinct physiological outcomes. nih.gov
| Feature | SGPP1 | SGPP2 |
|---|---|---|
| Subcellular Localization | Endoplasmic Reticulum uniprot.orgnih.gov | Endoplasmic Reticulum nih.govuniprot.org |
| Expression Pattern | Ubiquitous nih.gov | Mainly gastrointestinal tract, specific tissues nih.gov |
| Function | Dephosphorylates S1P to sphingosine, regulates ceramide trafficking and apoptosis uniprot.org | Dephosphorylates S1P to sphingosine, may play a role in pro-inflammatory signaling nih.govuniprot.org |
| Effect of Deletion in Colitis Model | Slightly worsened colitis, enhanced pro-inflammatory cytokines nih.gov | Significantly reduced colitis severity, improved mucosal barrier nih.gov |
The final and irreversible step in S1P catabolism is mediated by sphingosine-1-phosphate lyase (SGPL1). mdpi.comnih.gov This enzyme, located on the cytosolic face of the endoplasmic reticulum, catalyzes the cleavage of S1P into two products: phosphoethanolamine and the long-chain aldehyde (E)-2-hexadecenal. nih.govfrontiersin.orgmdpi.com This reaction represents the sole exit point from the sphingolipid metabolic pathway, as it breaks down the C18 sphingoid base backbone. nih.gov
By irreversibly degrading S1P, SGPL1 plays a pivotal role in regulating the total cellular and systemic levels of S1P and other sphingolipids. nih.govuw.edu Its activity is critical for maintaining the S1P gradient between blood and tissues and for preventing the excessive accumulation of sphingolipids. wikipedia.org The products of the SGPL1 reaction are themselves biologically significant; phosphoethanolamine is a precursor for the synthesis of the membrane phospholipid phosphatidylethanolamine, which is essential for processes like autophagy. nih.govciteab.com Thus, SGPL1 not only terminates S1P signaling but also links sphingolipid metabolism to phospholipid metabolism, highlighting its central role in maintaining cellular lipid homeostasis. nih.gov
Participation in Diverse Cellular and Physiological Processes
Sphingosine 1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular functions. The study of its interactions and pathways has been significantly advanced by the use of chemically modified analogs, such as Sphingosine 1-phosphate biotin (S1P-biotin). This biotinylated probe retains the essential signaling characteristics of S1P while allowing for its detection, isolation, and visualization through the high-affinity interaction between biotin and streptavidin-based reagents. This has provided researchers with a powerful tool to elucidate the specific roles of S1P in various biological contexts.
Cell Survival and Apoptosis Regulation
The role of Sphingosine 1-phosphate in promoting cell survival and inhibiting apoptosis is well-established. Biotinylated S1P has been instrumental in identifying novel intracellular binding partners for S1P, thereby shedding light on the mechanisms by which it exerts its pro-survival effects. For instance, studies have utilized biotinylated S1P in pull-down assays from cell lysates. In these experiments, S1P-biotin, immobilized on streptavidin beads, successfully isolates proteins that directly interact with S1P.
One such identified protein is the human telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase. Research has demonstrated direct binding of S1P to hTERT, and biotinylated S1P was used to quantify this interaction, revealing a binding affinity with a dissociation constant (Kd) of approximately 430 nM. nih.gov This interaction is crucial for stabilizing telomerase at the nuclear periphery. nih.gov By identifying such binding partners, S1P-biotin helps to unravel the complex signaling networks through which S1P governs cell fate decisions, including the balance between survival and apoptosis. Further research utilizing S1P-biotin could potentially identify other intracellular effectors that mediate the anti-apoptotic functions of S1P.
Cell Proliferation and Differentiation Studies
Biotinylated S1P serves as a valuable tool in dissecting the influence of S1P on cell proliferation and differentiation across various cell lineages. Its ability to be tracked and isolated allows for a more detailed examination of S1P's mechanisms of action in these complex processes.
While the inhibitory role of S1P in adipogenesis is known, the precise molecular interactions at the cell surface and within preadipocytes are still under investigation. Biotinylated S1P probes can be employed to visualize the localization of S1P binding on the surface of preadipocytes and mature adipocytes. Furthermore, these probes can be used in affinity purification experiments to isolate S1P receptor complexes and associated proteins from these cells at different stages of differentiation. This could reveal how the composition of these signaling complexes changes during adipogenesis, providing insights into the mechanisms by which S1P signaling is regulated and how it influences the expression of key adipogenic transcription factors.
Sphingosine 1-phosphate is recognized as a regulator of hematopoietic stem cell fate, including the promotion of myeloid lineage commitment. Biotinylated S1P can be a critical tool for identifying the specific S1P receptors and downstream signaling partners that are active in hematopoietic stem and progenitor cells during their differentiation towards the myeloid lineage. For example, flow cytometry-based assays using fluorescently labeled streptavidin in conjunction with S1P-biotin could quantify S1P binding to different hematopoietic cell populations. Additionally, affinity pull-down assays with S1P-biotin from lysates of these cells could identify novel intracellular proteins that mediate S1P's effects on myeloid differentiation, potentially uncovering new therapeutic targets for hematological disorders.
Cellular Migration and Trafficking Dynamics
The function of S1P as a chemoattractant is fundamental to many physiological processes, most notably the trafficking of immune cells. Biotinylated S1P provides a means to visualize S1P gradients and to study the receptor dynamics involved in cellular migration.
The egress of lymphocytes from secondary lymphoid organs is critically dependent on an S1P gradient between the tissues and the blood/lymph. Biotinylated S1P has been used to study the interaction of S1P with its receptors on lymphocytes. For instance, competition assays with biotinylated S1P have been used to determine the binding affinities of potential S1P-neutralizing agents. portlandpress.com
Moreover, biotinylated probes have been instrumental in demonstrating the translocation of S1P receptors. In one study, cell surface proteins of endothelial cells were labeled with a biotin reagent. Upon stimulation with S1P, the biotin-labeled S1P1 receptors were shown to translocate from the plasma membrane to the nucleus. nih.gov This highlights the utility of biotinylated probes in tracking the dynamic movement of S1P receptors, which is a key aspect of understanding how S1P gradients are sensed by lymphocytes to control their egress from lymphoid organs. The visualization of S1P-biotin binding to lymphocytes within lymph node tissue sections could also provide a more detailed map of where S1P signaling is most active, further clarifying its role in lymphocyte positioning.
Research Findings Summary
| Research Area | Application of S1P-Biotin | Key Findings |
| Cell Survival | Pull-down assays and binding quantification | Identified hTERT as a direct binding partner of S1P, suggesting a mechanism for S1P's role in telomerase stabilization. nih.gov |
| S1P Neutralization | Competition binding assays | Used to determine the binding affinity of S1P-neutralizing L-aptamers (Spiegelmers). portlandpress.com |
| Receptor Trafficking | Cell surface biotinylation and tracking | Demonstrated the translocation of biotin-labeled S1P1 receptors from the plasma membrane to the nucleus upon S1P stimulation. nih.gov |
| Protein Interaction | Affinity pull-down assays | Showed that STING (Stimulator of Interferon Genes) co-immunoprecipitated with S1P-biotin, indicating a direct interaction. nih.gov |
| Tissue Localization | Intramuscular injection and visualization | Revealed the localization of injected S1P-biotin to the perimeter of muscle fibers. nih.gov |
Influence on Endothelial Barrier Function and Transendothelial Transport of Lipoproteins
Sphingosine 1-phosphate is a critical regulator of vascular homeostasis, profoundly influencing the integrity of the endothelial barrier. nih.gov S1P, primarily carried in the blood by high-density lipoprotein (HDL) and albumin, signals through S1P receptors (S1PRs), particularly S1P1, on endothelial cells to enhance barrier function. nih.govnih.gov This process involves the promotion of endothelial cell spreading and the stabilization of cell-cell junctions, such as adherens junctions and tight junctions. nih.gov Research utilizing biotinylated S1P probes can help visualize the localization of S1P receptor activation and the subsequent recruitment of junctional proteins like VE-cadherin and claudin-5 to the cell periphery. nih.gov
Beyond its role in general barrier integrity, S1P signaling distinctively modulates the transendothelial transport of lipoproteins. Studies have shown that S1P receptor signaling can have opposite effects on different types of lipoproteins. Activation of the S1P3 receptor, for instance, has been found to decrease the transport of low-density lipoprotein (LDL) across the endothelium while simultaneously increasing the transport of high-density lipoprotein (HDL). researchgate.netnih.gov This differential regulation is significant in the context of atherosclerosis, where the entry of LDL into the arterial wall is a key initiating step. researchgate.net The S1P1 receptor, in conjunction with apolipoprotein M (apoM) on HDL, also promotes the transendothelial transport of HDL. ahajournals.orgnih.gov Biotinylated S1P allows for detailed investigation into how S1P interacts with its receptors and associated proteins like scavenger receptor B1 (SR-BI) to facilitate this selective lipoprotein transport. ahajournals.org
| Parameter | Effect of S1P Signaling | Key Receptors Involved | Mechanism | Reference |
|---|---|---|---|---|
| Endothelial Barrier Integrity | Enhancement | S1P1 | Stabilization of VE-cadherin and claudin-5 at cell-cell junctions. | nih.gov |
| Transendothelial HDL Transport | Increase | S1P1, S1P3 | Mediated in part by scavenger receptor B1 (SR-BI). | researchgate.netnih.govahajournals.org |
| Transendothelial LDL Transport | Decrease | S1P3 | Opposing regulation compared to HDL transport. | researchgate.netnih.gov |
Impact on Antigen Capture by Immune Cells and Immune Cell Activation
Sphingosine 1-phosphate is a master regulator of immune cell trafficking, controlling the egress of lymphocytes from lymphoid organs into circulation. nih.gov The S1P gradient, high in the blood and lymph and low in tissues, guides T and B cells out of lymph nodes and the thymus. nih.gov This process is primarily mediated by the S1P1 receptor on lymphocytes. youtube.com When T cells are activated by an antigen, the S1P1 receptor is downregulated, trapping them in the lymph node to allow for clonal expansion and differentiation. youtube.com Biotinylated S1P probes are invaluable in studying the dynamics of S1P-S1PR1 interaction on the surface of lymphocytes during different stages of activation.
S1P signaling also has direct effects on immune cell activation and function. It can influence the differentiation of T helper cells, with studies showing that altered S1P signaling in lymphatic endothelial cells can promote Th1 and Th2 cell differentiation. ahajournals.orgahajournals.org Furthermore, S1P signaling in macrophages can induce the production of pro-inflammatory cytokines. nih.gov Lymphatic endothelial cells, a major source of S1P, are now understood to be critical modulators of T-cell activation and immune tolerance. ahajournals.org The use of S1P-Biotin can facilitate the identification and characterization of S1P-binding partners on various immune cells, helping to unravel the signaling complexes that mediate these diverse immunomodulatory effects.
| Immune Process | Effect of S1P/S1PR1 Signaling | Affected Cells | Key Mechanism | Reference |
|---|---|---|---|---|
| Lymphocyte Egress | Essential for egress from lymphoid organs | T cells, B cells | S1P gradient guides cells via S1PR1. | nih.govyoutube.com |
| T Cell Activation | S1PR1 is downregulated upon activation to retain T cells in lymph nodes. | T cells | CD69-mediated internalization of S1PR1. | youtube.com |
| T Cell Survival | Promotes naive T cell survival. | Naive T cells | Maintains mitochondrial content and function. | h1.co |
| T Cell Differentiation | Modulates Th1/Th2 differentiation. | CD4+ T cells | Interaction with lymphatic endothelial cells. | ahajournals.orgahajournals.org |
Tissue Regeneration and Remodeling Processes
The influence of Sphingosine 1-phosphate extends to the complex processes of tissue repair and remodeling following injury. Its signaling pathways are intricately involved in the activation of stem cells, the formation of new blood and lymphatic vessels, and the maintenance of tissue architecture, highlighting its role as a key mediator in regenerative medicine.
Mechanisms in Muscle Regeneration
Skeletal muscle possesses a remarkable capacity for regeneration, a process highly dependent on resident muscle stem cells known as satellite cells (SCs). nih.gov S1P has emerged as a crucial signaling molecule in this process. Following muscle injury, S1P is generated and acts as a signal to stimulate quiescent SCs to leave their niche, re-enter the cell cycle, and proliferate. nih.govmq.edu.au The resulting myoblasts then fuse to repair damaged muscle fibers or form new ones. nih.gov Studies using biotinylated S1P have helped to visualize its localization, showing that it binds to muscle fibers, including newly regenerating ones. nih.gov
The effects of S1P on muscle regeneration are mediated by a complex interplay of its different receptors expressed on SCs. S1P1 and S1P3 are expressed by quiescent SCs, while S1P2 expression is transiently induced during the early phases of regeneration. mq.edu.aunih.gov Research indicates that S1P3 positively modulates the early regenerative phases, while S1P1 has a negative modulatory role. nih.gov In dystrophic muscles, S1P signaling via the S1P2 receptor can enhance SC activation by activating the STAT3 signaling pathway, which in turn represses cell cycle inhibitors. nih.govgwu.eduplos.org Administration of S1P at the time of injury has been shown to significantly increase the cross-sectional area of regenerating fibers. mq.edu.aunih.gov
| S1P Receptor | Expression on Satellite Cells | Role in Muscle Regeneration | Reference |
|---|---|---|---|
| S1P1 | Quiescent and regenerating cells | Negative modulator of early regeneration. | mq.edu.aunih.gov |
| S1P2 | Transiently in early regeneration | Promotes satellite cell activation via STAT3 signaling in dystrophic muscle. | mq.edu.aunih.govgwu.edu |
| S1P3 | Quiescent cells (expression decreases during regeneration) | Positive modulator of early regeneration. | mq.edu.aunih.gov |
Induction and Protection of Endothelial Glycocalyx
The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that is crucial for maintaining vascular barrier function and mechanosensing. nih.govnih.gov This delicate structure can be shed under various pathological conditions. S1P plays a critical role in both protecting the glycocalyx from shedding and inducing its synthesis. nih.govnih.govresearchgate.net It has been demonstrated that S1P, acting through its S1P1 receptor, prevents the degradation of key glycocalyx components, including heparan sulfate (B86663) (HS), chondroitin (B13769445) sulfate (CS), and the proteoglycan syndecan-1. nih.govnih.govsemanticscholar.orgphysiology.org
The protective mechanism involves the S1P1-mediated suppression of matrix metalloproteinase (MMP) activity. nih.govnih.gov MMPs are enzymes that can cleave proteoglycans and other components of the glycocalyx. By inhibiting MMPs, S1P stabilizes the glycocalyx structure. researchgate.net Furthermore, research suggests that S1P can also actively promote the synthesis of glycocalyx components, contributing to its repair and maintenance, a process involving the PI3K signaling pathway. researchgate.net The use of biotinylated S1P probes in these studies helps to confirm the specific binding to S1P1 receptors on endothelial cells and to investigate the downstream signaling events leading to MMP inhibition and glycocalyx synthesis.
| Glycocalyx Component | Effect of S1P | Mechanism | Reference |
|---|---|---|---|
| Syndecan-1 | Inhibits shedding | S1P1-mediated suppression of MMP activity. | nih.govnih.govsemanticscholar.org |
| Heparan Sulfate (HS) | Inhibits shedding, promotes synthesis | Suppression of MMPs; PI3K pathway involved in synthesis. | nih.govnih.govresearchgate.net |
| Chondroitin Sulfate (CS) | Inhibits shedding, promotes synthesis | Suppression of MMP-9 and MMP-13. | nih.govnih.govresearchgate.net |
Promotion of Lymphangiogenesis and Angiogenesis
Angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) are fundamental processes in development, tissue repair, and various diseases. S1P is recognized as a potent lipid mediator that regulates both processes. nih.govmdpi.comnih.gov In lymphangiogenesis, S1P acts as a direct mediator, inducing the migration and capillary-like tube formation of human lymphatic endothelial cells (HLECs). nih.gov This effect is primarily driven by the S1P1 receptor and involves the Gi/phospholipase C (PLC)/Ca2+ signaling pathway. nih.gov In vivo studies have confirmed that S1P promotes the outgrowth of new lymphatic vessels. nih.govmdpi.com
In the context of angiogenesis, the role of S1P is complex and receptor-dependent. S1P signaling through the S1P1 receptor is crucial for stimulating angiogenesis and promoting the maturation and stabilization of newly formed vessels. nih.govbiorxiv.org Conversely, signaling through the S1P2 receptor can have inhibitory effects on angiogenesis. nih.gov S1P also interacts with other major angiogenic pathways, such as the vascular endothelial growth factor (VEGF) pathway. S1P/S1P1 signaling can restrict excessive VEGF-induced sprouting, thereby ensuring the formation of a stable and functional vascular network. biorxiv.org In certain contexts, like chondrosarcoma, S1P can promote angiogenesis by increasing the expression of platelet-derived growth factor (PDGF). aging-us.com
| Process | Key S1P Effect | Primary Receptor(s) | Signaling Pathway/Mechanism | Reference |
|---|---|---|---|---|
| Lymphangiogenesis | Induces migration and tube formation of LECs. | S1P1 | Gi/PLC/Ca2+ mobilization. | nih.gov |
| Angiogenesis (Promotion) | Stimulates vessel formation and maturation. | S1P1 | Interaction with VEGF and PDGF pathways. | nih.govaging-us.com |
| Angiogenesis (Inhibition) | Inhibits endothelial cell migration. | S1P2 | Counteracts S1P1-mediated effects. | nih.gov |
| Vascular Stability | Stabilizes newly formed vessels. | S1P1 | Restricts excessive VEGF-induced sprouting. | biorxiv.org |
Neurobiological Functions and Pain Modulation
The S1P signaling axis is increasingly recognized for its significant roles within the central and peripheral nervous systems, including the modulation of pain perception. S1P receptors are expressed throughout the nervous system, and their signaling is associated with various neuroinflammatory and neurodegenerative disorders. elifesciences.org
A critical role for S1P has been identified in the regulation of mechanical pain. Research has shown that the bioactive lipid and its receptor S1PR3 are crucial regulators of acute mechanonociception—the sensation of painful mechanical stimuli. elifesciences.org Pharmacological or genetic disruption of S1PR3 signaling significantly impairs the response to noxious mechanical forces without affecting the sensation of innocuous touch or temperature. elifesciences.org This effect is mediated by fast-conducting A-mechanonociceptors, which show reduced mechanosensitivity in the absence of S1PR3 signaling. The underlying mechanism involves the modulation of neuronal excitability, specifically through the regulation of KCNQ2/3 potassium channels. elifesciences.org This indicates that baseline S1P signaling is necessary for setting normal mechanical pain thresholds. elifesciences.org
Furthermore, the S1P/S1PR1 axis is implicated in the development and maintenance of chronic nociceptive and neuropathic pain, often through mechanisms involving the activation of glial cells (astrocytes and microglia) in the spinal cord and the subsequent production of inflammatory mediators. nih.govgrantome.comnih.gov Targeting S1P receptors, therefore, represents a promising avenue for the development of novel, non-narcotic pain therapeutics. nih.gov
| Neurological Function | Effect of S1P Signaling | Key Receptor(s) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Acute Mechanical Pain | Sets normal pain thresholds. | S1PR3 | Modulates KCNQ2/3 channels in A-mechanonociceptors to tune excitability. | elifesciences.org |
| Nociceptive/Neuropathic Pain | Contributes to pain development and maintenance. | S1PR1 | Promotes activation of spinal glial cells and production of inflammatory factors. | nih.govnih.gov |
| Neuroinflammation | Modulates immune cell trafficking and glial cell activation. | S1PR1, S1PR3 | Contributes to neuroinflammatory processes in conditions like multiple sclerosis. | elifesciences.org |
Neuroprotective Effects in Ischemic Injury Models
Sphingosine 1-phosphate signaling is increasingly recognized as a significant modulator in the pathophysiology of ischemic stroke. nih.govnih.gov Emerging evidence from experimental models suggests that modulating S1P receptors can offer neuroprotective benefits. nih.govmdpi.com The S1P-S1PR axis is known to be involved in neuroinflammatory and cerebrovascular disorders. nih.gov Following an ischemic event, a cascade of harmful processes, including inflammation, excitotoxicity, and cell death, contributes to brain damage. frontiersin.org S1P signaling is actively engaged in this pathology, influencing the integrity of the blood-brain barrier, immune cell trafficking, and the survival of neural cells. nih.govresearchgate.net
The use of biotinylated S1P probes is critical for dissecting these complex mechanisms. These tools allow for precise localization of S1P receptors within the ischemic brain and on specific neural cell types, such as neurons, astrocytes, and microglia. mdpi.com This is crucial, as different receptors can have distinct or even opposing roles. For instance, S1PR1 activation is often associated with neuroprotective effects, whereas S1PR2 and S1PR3 have been implicated in both protective and detrimental outcomes depending on the context. mdpi.comnih.gov By using this compound in binding assays and affinity purification experiments, researchers can identify the specific receptor subtypes expressed in the peri-infarct cortex and ischemic core, and isolate their downstream signaling partners. nih.gov This helps to clarify the molecular pathways that mediate S1P's neuroprotective effects, such as the activation of pro-survival kinases like Akt and ERK, and the inhibition of apoptotic pathways involving caspase-3. nih.govnih.gov Studies have shown that S1P concentrations are altered in different brain regions following ischemia, creating a gradient that may direct the migration of immune cells. nih.govmdpi.com Biotinylated S1P can be used to trace these signaling pathways and understand how they contribute to secondary ischemic damage or repair. mdpi.com
| S1P Receptor | Reported Role in Ischemic Injury Models | Potential Mechanism of Action |
|---|---|---|
| S1PR1 | Generally neuroprotective; modulation reduces infarct size and improves neurological outcomes. mdpi.com | Preserves blood-brain barrier integrity; reduces neuroinflammation; promotes anti-apoptotic signaling (e.g., Akt, ERK activation). mdpi.comnih.gov |
| S1PR2 | Associated with detrimental effects; can increase vascular permeability and inflammation. mdpi.com Worsens neurological scores in subarachnoid hemorrhage by increasing vascular tone. nih.gov | Stimulates inflammatory marker expression; activates Rho signaling pathway. nih.gov |
| S1PR3 | Plays a complex role in vascular function and neuroinflammation, influencing stroke outcomes. mdpi.com Inhibition has been shown to attenuate brain damage. frontiersin.org | Mediates high-density lipoprotein-induced protection against ischemia-reperfusion damage; can also contribute to nNOS-mediated oxidative stress. frontiersin.org |
Role in Modulating Nociception and Mechanical Pain Pathways
The S1P signaling axis has emerged as a critical modulator of pain pathways, with alterations in sphingolipid metabolism being linked to the development of chronic pain states. nih.gov Research indicates that S1P is involved in both acute and chronic inflammatory and nociceptive pain. nih.govnih.gov Specifically, S1P and its receptors, particularly S1PR1 and S1PR3, are key regulators of neuronal excitability and sensitization. nih.govelifesciences.orgnih.gov The S1P/S1PR1 axis, for example, plays a pivotal role in the mechanisms underlying nociceptive pain by modulating glial cell activation and the expression of inflammatory factors in the spinal dorsal horn. nih.gov
Biotinylated S1P probes are invaluable for investigating these mechanisms at a molecular level. They enable researchers to map the expression of S1P receptors on specific populations of sensory neurons, such as the Aδ mechanonociceptors that are critical for mechanical pain. elifesciences.orgnih.gov Studies have demonstrated that S1P signaling through S1PR3 is essential for setting baseline mechanical pain thresholds. elifesciences.org It does so by enhancing the excitability of these mechanonociceptors through the modulation of KCNQ2/3 potassium channels. elifesciences.orgnih.gov Using this compound, researchers can perform high-resolution imaging to visualize the colocalization of S1P receptors with specific ion channels on the neuronal surface. Furthermore, these probes can be used in pull-down assays from dorsal root ganglion (DRG) neuron lysates to identify proteins that interact with S1P receptors, thereby uncovering novel components of the pain-sensitizing signaling cascade. This information is crucial for developing new non-narcotic analgesics that selectively target components of the S1P pathway. nih.gov
| Receptor/Pathway | Key Research Finding | Associated Pain Type |
|---|---|---|
| S1P/S1PR3 | Constitutively enhances the excitability of A mechanonociceptors (AMs) via closure of KCNQ2/3 potassium channels. elifesciences.orgnih.gov Genetic or pharmacological ablation of S1PR3 impairs behavioral response to noxious mechanical stimuli. elifesciences.org | Mechanical Pain elifesciences.org |
| S1P/S1PR1 | Activation enhances the excitability of small-diameter, capsaicin-sensitive sensory neurons. nih.gov The S1P/S1PR1 axis modulates glial cell activation and inflammatory factor expression in the spinal cord. nih.gov | Nociceptive Pain, Inflammatory Pain nih.govnih.gov |
| Spinal S1P | Modulates spinal nociceptive processing through the inhibition of neuronal cyclic AMP (cAMP) synthesis in dorsal horn neurons. nih.gov | Nociceptive Pain nih.gov |
| Elevated S1P Levels | Promotes thermal sensitization via activation of TRPV1+ heat nociceptors, with no effect on mechanical hypersensitivity. elifesciences.org | Thermal Hypersensitivity elifesciences.org |
Future Directions and Emerging Research Avenues
Development of Advanced Biotinylated Probes with Enhanced Specificity and Sensitivity for Complex Biological Systems
The future of S1P research is intrinsically linked to the development of more sophisticated molecular probes. While current S1P-Biotin probes are invaluable, the next generation of these tools will focus on overcoming existing limitations to provide even greater precision in complex biological environments. Key areas of development are expected to include:
Enhanced Specificity: Future probe designs will aim to minimize off-target binding, ensuring that the biotin (B1667282) tag is a true proxy for S1P localization and interaction. This may involve modifying the linker between S1P and biotin to optimize its length and chemical properties, thereby reducing steric hindrance and non-specific interactions.
Increased Sensitivity: Improving the detection limits of biotinylated probes is crucial for studying low-abundance S1P species or transient signaling events. This could be achieved through the incorporation of novel reporter molecules that offer higher signal amplification or by developing new detection methodologies with lower background noise.
"Smart" Probes: A significant leap forward will be the creation of activatable or "smart" probes. These probes would exist in a non-detectable state until they interact with their specific target, at which point they would undergo a conformational change that "switches on" the biotin signal. This would dramatically improve the signal-to-noise ratio and allow for real-time imaging of S1P dynamics.
| Probe Advancement | Key Feature | Potential Impact |
| Second-Generation S1P-Biotin | Optimized linker chemistry | Reduced non-specific binding, clearer localization data. |
| Signal-Amplified Probes | Incorporation of novel reporter systems | Detection of low-abundance S1P pools and transient interactions. |
| Activatable "Smart" Probes | Target-induced signal activation | Real-time imaging of S1P signaling with high signal-to-noise ratio. |
Integration with Multi-Omics Approaches for Comprehensive Sphingolipidomic and Proteomic Profiling
The integration of S1P-Biotin-based affinity purification with multi-omics technologies promises a holistic understanding of S1P's role in cellular processes. By combining these powerful approaches, researchers can move beyond identifying single protein interactions to mapping entire networks.
Sphingolipidomics: Coupling S1P-Biotin pulldowns with mass spectrometry-based lipidomics will enable a detailed characterization of the lipid microenvironment surrounding S1P-binding proteins. This can reveal how other lipids influence S1P signaling and how this composition changes in different cellular states or disease models.
Proteomics: Advanced proteomic techniques, such as quantitative proteomics and post-translational modification (PTM) analysis, applied to S1P-Biotin-isolated protein complexes will provide a dynamic view of the S1P interactome. This will allow for the identification of not only which proteins bind S1P but also how these interactions are regulated by PTMs like phosphorylation or ubiquitination.
Genomics and Transcriptomics: Correlating data from S1P-Biotin studies with genomic and transcriptomic analyses can uncover genetic factors that influence S1P signaling and identify downstream transcriptional programs regulated by S1P-protein interactions. This integrated approach was used in a multi-omics study of Alzheimer's disease, which identified potential targets in the sphingomyelin (B164518) pathway.
| Omics Approach | Information Gained | Potential Insights |
| Lipidomics | Characterization of the lipid microenvironment | Understanding of how other lipids modulate S1P signaling. |
| Proteomics | Identification and quantification of interacting proteins and their PTMs | Dynamic mapping of the S1P interactome and its regulation. |
| Genomics/Transcriptomics | Correlation of genetic variations and gene expression with S1P interactions | Identification of genetic predispositions and downstream signaling pathways. |
Identification of Novel Therapeutic Targets through Sphingosine (B13886) 1-Phosphate Biotin-Based High-Throughput Screens
High-throughput screening (HTS) platforms are powerful tools for drug discovery, and the integration of S1P-Biotin offers a novel strategy for identifying new therapeutic targets and modulators of S1P signaling.
Screening for Novel S1P Interactors: S1P-Biotin can be used as bait in HTS assays to screen large compound libraries for molecules that either disrupt or enhance the interaction of S1P with its binding partners. This could lead to the discovery of small molecules that allosterically modulate S1P receptors or inhibit novel S1P-dependent enzymatic activities.
Target Deconvolution: For compounds identified in phenotypic screens that affect S1P-related cellular processes, S1P-Biotin can be used in competitive binding assays to determine if the compound's mechanism of action involves direct interaction with an S1P-binding protein.
Development of More Selective S1P Receptor Modulators: By screening for compounds that selectively interfere with the binding of S1P-Biotin to a specific S1P receptor subtype, it may be possible to develop more targeted therapies with fewer off-target effects. The development of selective second-generation S1PR modulators has been facilitated by an improved understanding of the mechanism of action of fingolimod.
| Screening Strategy | Goal | Potential Outcome |
| Direct Interaction Screen | Identify compounds that modulate S1P-protein interactions. | Discovery of novel allosteric modulators and enzyme inhibitors. |
| Competitive Binding Assay | Determine if a compound's effect is mediated by an S1P-binding protein. | Elucidation of the mechanism of action for compounds from phenotypic screens. |
| Receptor Subtype-Specific Screen | Find compounds that selectively block S1P binding to a single receptor subtype. | Development of highly targeted therapies with improved side-effect profiles. |
Elucidating Intracellular Sphingosine 1-Phosphate Biotin Mediated Mechanisms with Enhanced Spatial and Temporal Precision
A significant challenge in S1P biology is understanding its distinct roles inside and outside the cell. Future research using S1P-Biotin will focus on dissecting these intracellular mechanisms with unprecedented detail.
Organelle-Specific Interactomes: By employing techniques that allow for the biotinylation of proteins in specific subcellular compartments, it will be possible to map the S1P interactome of individual organelles like the nucleus, mitochondria, and endoplasmic reticulum. This will provide insights into how intracellular S1P regulates organelle function.
Real-Time Imaging of Intracellular S1P Dynamics: The development of advanced imaging techniques, in combination with novel biotinylated probes, will enable the visualization of intracellular S1P trafficking and signaling in living cells. This will provide a dynamic understanding of how intracellular S1P levels are regulated and how S1P moves between different cellular compartments.
Functional Consequences of Intracellular S1P Binding: Once novel intracellular S1P-binding proteins are identified, researchers can use techniques like CRISPR-Cas9 to modulate their expression and investigate the functional consequences of these interactions. This will help to elucidate the specific roles of intracellular S1P in processes such as calcium signaling, gene transcription, and apoptosis.
| Research Focus | Technique | Expected Outcome |
| Subcellular Interactomics | Proximity-dependent biotinylation (e.g., BioID) | Mapping of organelle-specific S1P-binding proteins. |
| Live-Cell Imaging | Advanced microscopy with novel probes | Visualization of real-time intracellular S1P trafficking and signaling. |
| Functional Genomics | CRISPR-Cas9 gene editing | Elucidation of the physiological roles of novel intracellular S1P interactors. |
Spatial Biology Applications of Biotinylated Sphingolipid Probes for Tissue-Specific Analysis
Spatial biology, which aims to understand the spatial organization of molecules in tissues, is a rapidly emerging field that stands to benefit greatly from the use of biotinylated sphingolipid probes.
Mapping S1P Distribution in Tissues: By applying S1P-Biotin to tissue sections followed by imaging mass spectrometry or multiplexed immunofluorescence, researchers can visualize the precise localization of S1P-binding sites within complex tissue architectures. This can reveal which cell types in a tissue are responsive to S1P and how this distribution changes in disease states.
In Situ Identification of S1P Interactors: Combining S1P-Biotin with in situ proximity ligation assays (PLA) on tissue samples will allow for the identification and localization of S1P-protein interactions within their native cellular and tissue context.
Understanding the Tumor Microenvironment: S1P is known to play a critical role in the tumor microenvironment. Spatial biology techniques using S1P-Biotin can be used to dissect the complex interplay between cancer cells, immune cells, and stromal cells that is mediated by S1P signaling, potentially revealing new targets for cancer immunotherapy.
| Application | Technology | Potential Discovery |
| Tissue-Wide S1P Mapping | Imaging Mass Spectrometry, Multiplexed Immunofluorescence | Identification of S1P-responsive cell types and disease-associated changes in S1P localization. |
| In Situ Interactome Profiling | Proximity Ligation Assay (PLA) | Visualization of S1P-protein interactions within the native tissue architecture. |
| Tumor Microenvironment Analysis | Spatial Transcriptomics combined with S1P-Biotin staining | Unraveling the role of S1P in mediating cell-cell communication in cancer. |
Q & A
Basic: How can Sphingosine 1-phosphate (S1P) Biotin be reliably detected in cellular assays, and what methodological pitfalls should be avoided?
Answer: Detection of S1P-Biotin in cellular assays requires high-sensitivity techniques such as HPLC-MS/MS , which can distinguish S1P-Biotin from endogenous sphingolipids. Key steps include:
- Sample preparation : Use lipid extraction protocols with organic solvents (e.g., methanol/chloroform) to isolate S1P-Biotin while avoiding degradation .
- Internal standards : Isotope-labeled analogs (e.g., C17-sphingosine) normalize quantification and account for matrix effects .
- Dephosphorylation : Pretreatment with hydrogen fluoride (HF) improves specificity by converting S1P-Biotin to sphingosine-Biotin for downstream analysis .
Pitfalls : Incomplete extraction or contamination with phospholipases may skew results. Validate protocols using positive/negative controls (e.g., sphingosine kinase inhibitors) .
Advanced: What experimental designs are optimal for tracking S1P-Biotin metabolism and subcellular localization in real time?
Answer: Advanced approaches include:
- Isotopic labeling : Use deuterated S1P-Biotin (e.g., D7-Lyso-So) to trace metabolic flux via LC-MS, enabling quantification of downstream ceramides and S1P recycling .
- Pulse-chase assays : Combine timed administration with sphingosine kinase (SphK) inhibitors to dissect kinetics of S1P-Biotin phosphorylation/dephosphorylation .
- Caged compounds : Photoactivatable S1P-Biotin allows spatiotemporal control for studying localized receptor activation in live cells .
Considerations : Account for compartment-specific metabolism (e.g., lysosomal vs. plasma membrane pathways) using subcellular fractionation .
Advanced: How can researchers resolve contradictions in reported effects of S1P-Biotin across different studies?
Answer: Discrepancies often arise from:
- Dose-dependent signaling : Low S1P-Biotin concentrations may activate pro-survival pathways (e.g., S1PR1), while higher doses trigger apoptosis via S1PR3 .
- Receptor subtype specificity : Use knockout models (e.g., S1PR1⁻/⁻ cells) or competitive binding assays with unlabeled S1P to confirm target engagement .
- Metabolic context : S1P-Biotin effects vary in disease models (e.g., reduced S1P in twitcher mice vs. elevated levels in fibrosis) . Always report experimental conditions (cell type, serum deprivation status) to enable cross-study comparisons .
Basic: What methodologies are recommended for synthesizing and characterizing S1P-Biotin conjugates?
Answer: Key steps include:
- Biotinylation : Use amine-reactive biotin derivatives (e.g., NHS-biotin) to modify the sphingosine backbone while preserving the phosphate group’s bioactivity .
- Purification : Employ reverse-phase HPLC to isolate S1P-Biotin from unreacted precursors .
- Characterization : Validate purity via TLC (≥95%) and confirm structure using MALDI-TOF or NMR .
Storage : Lyophilize and store at -20°C under nitrogen to prevent oxidation .
Advanced: How can researchers optimize assays to study S1P-Biotin’s interaction with S1P receptor (S1PR) subtypes?
Answer: Advanced strategies include:
- Competitive binding assays : Use fluorescent S1P analogs (e.g., BODIPY-S1P) alongside S1P-Biotin to quantify receptor affinity via fluorescence polarization .
- β-arrestin recruitment assays : Engineer cells with S1PR-GFP fusions to monitor receptor internalization in response to S1P-Biotin .
- Immunoprecipitation : Combine S1P-Biotin with streptavidin beads to pull down receptor complexes for proteomic analysis .
Advanced: What statistical approaches address variability in S1P-Biotin quantification across metabolomic studies?
Answer: Mitigate variability by:
- Longitudinal analysis : Track S1P-Biotin levels over time to account for transient fluctuations (e.g., welding fume exposure studies) .
- Multivariate regression : Adjust for covariates (e.g., sphingosine levels, SA1P ratios) that correlate with S1P-Biotin .
- Power calculations : Predefine sample sizes using pilot data to ensure sufficient sensitivity for low-abundance S1P-Biotin detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
